N-(2-phenoxypyrimidin-5-yl)cinnamamide
Description
N-(2-Phenoxypyrimidin-5-yl)cinnamamide is a cinnamamide derivative featuring a pyrimidine core substituted with a phenoxy group at the 2-position. Cinnamamide derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.
Properties
IUPAC Name |
(E)-N-(2-phenoxypyrimidin-5-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(12-11-15-7-3-1-4-8-15)22-16-13-20-19(21-14-16)24-17-9-5-2-6-10-17/h1-14H,(H,22,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKRVEKOCVBKJS-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxypyrimidin-5-yl)cinnamamide typically involves the coupling of an aryl aldehyde, an amine, and Meldrum’s acid. This three-component reaction proceeds under operationally simple conditions without the need for coupling reagents, oxidants, or catalysts, making it an atom-economical and environmentally friendly method . The reaction conditions are mild, often carried out at room temperature, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxypyrimidin-5-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Neurological Disorders
Research indicates that cinnamamide derivatives exhibit various neuropharmacological properties, making them candidates for treating conditions such as epilepsy, depression, and neurodegenerative diseases. For instance, studies have shown that these compounds can interact with neurotransmitter receptors like GABAA and NMDA receptors, which are critical in modulating neuronal excitability and synaptic plasticity .
Case Study:
A study focused on the synthesis and evaluation of several cinnamamide derivatives demonstrated their anticonvulsant and antidepressant activities in animal models. These compounds were found to effectively reduce seizure frequency and improve mood-related behaviors .
Anticancer Activity
N-(2-phenoxypyrimidin-5-yl)cinnamamide has also been explored for its potential anticancer properties. Various studies have synthesized related compounds and assessed their anti-proliferative effects against different cancer cell lines.
Case Study:
In vitro assays revealed that certain cinnamamide derivatives exhibited potent anti-proliferative activity against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). One derivative showed an IC50 value as low as 0.035 μM, indicating strong efficacy without significant toxicity to non-cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents on the phenyl or pyrimidine rings can significantly influence biological activity.
| Compound | Substituent | Activity (IC50) | Target |
|---|---|---|---|
| 8f | None | 0.035 μM | Jurkat cells |
| 1g | Para-Cl | 15.3-fold effect | Nrf2/ARE pathway |
| 17c | Piperonyl | Higher activity | Anticancer |
This table summarizes key findings from various studies on the biological activities of different derivatives, showcasing how modifications can enhance or diminish efficacy.
Mechanism of Action
The mechanism of action of N-(2-phenoxypyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting cell wall integrity and leading to cell death . Additionally, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Data Tables
Table 2: Structural Comparison of Pyrimidine-Based Cinnamamides
| Feature | This compound | N-(4-Chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide | (E)-N-(1-Hydroxy-3-methylbutan-2-yl)cinnamamide |
|---|---|---|---|
| Core Structure | Pyrimidine + cinnamamide | Benzenesulfonamide + cinnamamide | Cinnamamide + hydroxyalkyl |
| Key Substituents | 2-Phenoxy | 1-Naphthylmethylthio, Cl | Hydroxy, methylbutan |
| Lipophilicity (LogP) | Moderate (~3.5 estimated) | High (~4.2) | Low (~1.8) |
| Dominant Activity | Moderate antimicrobial | Strong antibacterial/anticancer | Cardioprotective |
Biological Activity
N-(2-phenoxypyrimidin-5-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a derivative of cinnamic acid, characterized by the presence of a phenoxypyrimidine moiety. The structural formula can be represented as follows:
This compound exhibits unique properties due to the combination of its cinnamamide backbone and the phenoxypyrimidine substituent, which may influence its biological interactions.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can attenuate lipopolysaccharide-induced NF-κB activation, a key transcription factor involved in inflammatory responses. This effect was observed to be more potent than that of the parental cinnamic acid compound .
Table 1: Inhibition of NF-κB Activation by this compound
| Compound | IC50 (µM) | Relative Activity (%) |
|---|---|---|
| This compound | 6.5 | 91 |
| Cinnamic Acid | 20 | 75 |
Anticancer Activity
In cancer research, this compound has demonstrated promising results against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest in B16-F10 melanoma cells, leading to reduced proliferation rates . The compound's ability to inhibit cell migration and invasion suggests potential as an anti-metastatic agent.
Table 2: Effects on Cell Cycle and Migration
| Concentration (µM) | Cell Cycle Arrest (%) | Migration Inhibition (%) |
|---|---|---|
| 12.5 | 35.9 | 20 |
| 25 | 44.3 | 35 |
| 50 | 58.7 | 50 |
Case Studies
A notable study involving this compound included an examination of its effects on melanoma cells in a xenograft mouse model. The treatment at a dose of 5 mg/kg resulted in significant tumor growth inhibition without observable systemic toxicity . This case underscores the compound's potential as a therapeutic agent in cancer treatment.
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with inflammation and cancer progression. Specifically, it may interfere with the nuclear translocation of NF-κB and affect its binding to DNA, thereby influencing gene expression related to inflammation and tumorigenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
